![molecular formula C24H32N2O2 B3209172 (3r,5r,7r)-N-(1-pivaloylindolin-6-yl)adamantane-1-carboxamide CAS No. 1058231-20-1](/img/structure/B3209172.png)
(3r,5r,7r)-N-(1-pivaloylindolin-6-yl)adamantane-1-carboxamide
Vue d'ensemble
Description
(3r,5r,7r)-N-(1-pivaloylindolin-6-yl)adamantane-1-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of adamantane, which is a rigid and highly stable hydrocarbon molecule. The incorporation of indoline and pivaloyl groups in the structure of (3r,5r,7r)-N-(1-pivaloylindolin-6-yl)adamantane-1-carboxamide provides additional functionalities and enhances its chemical and biological properties.
Mécanisme D'action
((3r,5r,7r)-N-(1-pivaloylindolin-6-yl)adamantane-1-carboxamide)-N-(1-pivaloylindolin-6-yl)adamantane-1-carboxamide acts as a competitive inhibitor of HDACs by binding to the active site of the enzyme. HDAC inhibitors prevent the deacetylation of histones, which leads to an increase in the acetylation of lysine residues on histones. This, in turn, leads to a relaxation of chromatin structure and an increase in gene expression. In cancer cells, HDAC inhibitors induce the expression of genes that are involved in cell cycle arrest, apoptosis, and differentiation, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and physiological effects:
The biochemical and physiological effects of ((3r,5r,7r)-N-(1-pivaloylindolin-6-yl)adamantane-1-carboxamide)-N-(1-pivaloylindolin-6-yl)adamantane-1-carboxamide have been studied in various in vitro and in vivo models. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by upregulating the expression of p21 and Bax proteins, respectively. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation, by downregulating the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In addition, ((3r,5r,7r)-N-(1-pivaloylindolin-6-yl)adamantane-1-carboxamide)-N-(1-pivaloylindolin-6-yl)adamantane-1-carboxamide has been shown to enhance the immune response by increasing the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ).
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of ((3r,5r,7r)-N-(1-pivaloylindolin-6-yl)adamantane-1-carboxamide)-N-(1-pivaloylindolin-6-yl)adamantane-1-carboxamide is its potent activity against cancer cells. It has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. Another advantage is its ability to induce cell cycle arrest and apoptosis without significant toxicity to normal cells. However, one of the limitations of ((3r,5r,7r)-N-(1-pivaloylindolin-6-yl)adamantane-1-carboxamide)-N-(1-pivaloylindolin-6-yl)adamantane-1-carboxamide is its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo. In addition, the compound may have off-target effects on other enzymes and proteins, which may affect its specificity and selectivity.
Orientations Futures
There are several future directions for the research and development of ((3r,5r,7r)-N-(1-pivaloylindolin-6-yl)adamantane-1-carboxamide)-N-(1-pivaloylindolin-6-yl)adamantane-1-carboxamide. One direction is to optimize its chemical structure to improve its solubility and pharmacokinetic properties. This can be achieved by modifying the indoline and pivaloyl groups or by incorporating other functional groups that can enhance its water solubility and bioavailability. Another direction is to investigate the mechanism of action of ((3r,5r,7r)-N-(1-pivaloylindolin-6-yl)adamantane-1-carboxamide)-N-(1-pivaloylindolin-6-yl)adamantane-1-carboxamide in more detail, particularly its interactions with HDACs and other proteins involved in cancer cell growth and proliferation. This may lead to the identification of new targets for drug development and the discovery of more potent and selective HDAC inhibitors. Finally, future studies should focus on the preclinical and clinical evaluation of ((3r,5r,7r)-N-(1-pivaloylindolin-6-yl)adamantane-1-carboxamide)-N-(1-pivaloylindolin-6-yl)adamantane-1-carboxamide as a potential anticancer agent, including its safety, efficacy, and pharmacokinetic profile in animal models and human subjects.
Applications De Recherche Scientifique
((3r,5r,7r)-N-(1-pivaloylindolin-6-yl)adamantane-1-carboxamide)-N-(1-pivaloylindolin-6-yl)adamantane-1-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit promising activity against various types of cancer cells, including breast, lung, and prostate cancer. The compound acts by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDAC inhibitors have been identified as potential anticancer agents due to their ability to induce cell cycle arrest, apoptosis, and differentiation of cancer cells.
Propriétés
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]adamantane-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2/c1-23(2,3)22(28)26-7-6-18-4-5-19(11-20(18)26)25-21(27)24-12-15-8-16(13-24)10-17(9-15)14-24/h4-5,11,15-17H,6-10,12-14H2,1-3H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDNQSUXMXRMFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3r,5r,7r)-N-(1-pivaloylindolin-6-yl)adamantane-1-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.